molecular formula C3H3F5OS B2585171 (E)-3-(Pentafluoro-lambda6-sulfanyl)prop-2-enal CAS No. 1023739-85-6

(E)-3-(Pentafluoro-lambda6-sulfanyl)prop-2-enal

Cat. No.: B2585171
CAS No.: 1023739-85-6
M. Wt: 182.11
InChI Key: WYTSPUWKYKISPF-HNQUOIGGSA-N
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Description

Molecular Structure Analysis

The molecular structure of (E)-3-(Pentafluoro-lambda6-sulfanyl)prop-2-enal consists of three carbon atoms, three hydrogen atoms, five fluorine atoms, one sulfur atom, and one oxygen atom. For more detailed structural information, you may refer to resources such as PubChem .

Scientific Research Applications

Synthesis and Epoxidation

(E)-3-(Pentafluoro-λ^6-sulfanyl)prop-2-enal and its derivatives have been explored for their potential in the synthesis and epoxidation of alkadienes, which are crucial in the development of polymers, polymer surface coatings, and heterocyclic compounds containing SF5 groups. These materials offer promising characteristics for a wide range of industrial and scientific applications, including advanced material science and drug design due to their unique properties such as high electronegativity and lipophilicity (Brel, 2005).

Synthesis of Heterocyclic Compounds

Further research into the applications of (E)-3-(Pentafluoro-λ^6-sulfanyl)prop-2-enal has led to the efficient synthesis of dihydroisoxazoles and other heterocyclic compounds. These findings highlight the versatility of pentafluoro-λ^6-sulfanyl-containing compounds as intermediates for creating new materials with potential applications in various fields including pharmaceuticals and materials science (Brel, 2006).

Diels-Alder Reactions

The compound's utility extends to its role as a dienophile in Diels-Alder reactions, a cornerstone synthetic strategy in organic chemistry. This has opened up new pathways for the synthesis of cyclic and heterocyclic compounds, further expanding the scope of applications for these pentafluoro-λ^6-sulfanyl-containing materials in chemical synthesis and development (Brel, 2006).

Exploration in Fluorinated Electrolytes

In the realm of energy storage and battery technology, derivatives of (E)-3-(Pentafluoro-λ^6-sulfanyl)prop-2-enal have been investigated as components in fluorinated electrolytes for lithium-ion cells. The introduction of fluorinated compounds aims to enhance the performance and stability of batteries, showcasing the potential of such materials in improving energy storage technologies (Xia et al., 2016).

Advancements in Organic Synthesis

The chemical versatility of (E)-3-(Pentafluoro-λ^6-sulfanyl)prop-2-enal has also been leveraged in the development of novel organic synthesis methodologies. Its application in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds opens new avenues for the creation of chemiluminescent materials and the exploration of their unique properties for potential use in sensing and imaging technologies (Watanabe et al., 2010).

Properties

IUPAC Name

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5OS/c4-10(5,6,7,8)3-1-2-9/h1-3H/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTSPUWKYKISPF-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CS(F)(F)(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/S(F)(F)(F)(F)F)\C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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